molecular formula C16H13ClN2O3S B2603662 N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide CAS No. 941892-52-0

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide

Cat. No.: B2603662
CAS No.: 941892-52-0
M. Wt: 348.8
InChI Key: VBEVOZMAQUQALN-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research for its potential applications in the field of cancer treatment. BTA-EG6 is a small molecule inhibitor that has been found to target a specific protein, which is overexpressed in cancer cells.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized, evaluated as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Electrochemical Analysis

The electrochemical behaviors of various benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives, were investigated. These studies utilized techniques like cyclic voltammetry and square wave voltammetry to demonstrate that the quantitative determination of benzoxazoles can be achieved rapidly and sensitively. This work lays the groundwork for further exploration of these compounds' potential applications in various fields (Zeybek et al., 2009).

Molecular Structure Analysis

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through acylation reaction and characterized by single crystal X-ray diffraction and DFT calculations. This study provides valuable insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the compound's chemical behavior (Karabulut et al., 2014).

Antitumor Activity

Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. Two compounds, in particular, showed considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in developing new anticancer agents (Yurttaş et al., 2015).

Antimicrobial and Antifungal Activity

N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, revealing significant antibacterial activities against various microorganisms. This work suggests the potential of benzothiazole derivatives in developing new antibacterial agents (Obasi et al., 2017).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-5-9(6-11(7-10)22-2)16(20)19-13-4-3-12(17)14-15(13)23-8-18-14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEVOZMAQUQALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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